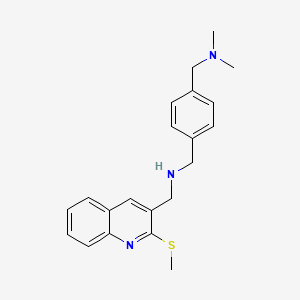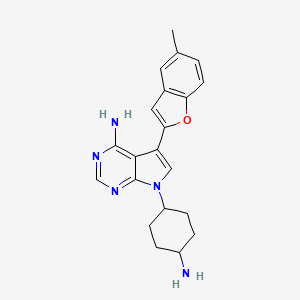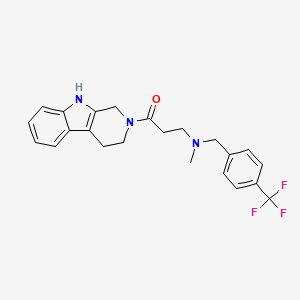![molecular formula C33H62O9 B12386487 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate is a complex organic compound characterized by its long chain of ethoxy groups and a hydroxyicosa-dienoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate typically involves a multi-step process. The initial step often includes the preparation of the ethoxy chain through a series of etherification reactions. This is followed by the esterification of the hydroxyicosa-dienoate moiety. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the dienoate moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents are often used.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the dienoate, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy chain allows for increased solubility and bioavailability, while the hydroxyicosa-dienoate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-methoxyethoxy)ethanol: Shares the ethoxy chain but lacks the hydroxyicosa-dienoate moiety.
Ethyl 3-(furan-2-yl)propionate: Similar in having an ester functional group but differs significantly in structure.
2-[2-(Dimethylamino)ethoxy]ethanol: Contains a similar ethoxy chain but with a dimethylamino group instead of the hydroxyicosa-dienoate moiety.
Uniqueness
The uniqueness of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate lies in its combination of a long ethoxy chain with a hydroxyicosa-dienoate moiety, providing a balance of solubility and reactivity that is not commonly found in other compounds.
Eigenschaften
Molekularformel |
C33H62O9 |
|---|---|
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate |
InChI |
InChI=1S/C33H62O9/c1-36-21-22-37-23-24-38-25-26-39-27-28-40-29-30-41-31-32-42-33(35)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-34/h9-12,34H,2-8,13-32H2,1H3/b11-9-,12-10- |
InChI-Schlüssel |
KXUSPLMCZGXYLM-HWAYABPNSA-N |
Isomerische SMILES |
COCCOCCOCCOCCOCCOCCOC(=O)CCCC/C=C\CCCCCCC/C=C\CCCCO |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOC(=O)CCCCC=CCCCCCCCC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)







![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


